molecular formula C14H12N2O5 B11608874 3-(5-{(E)-[2-(methoxycarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

3-(5-{(E)-[2-(methoxycarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11608874
M. Wt: 288.25 g/mol
InChI Key: IHOXVKBIVINPGK-OVCLIPMQSA-N
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Description

3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound that features a furan ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID typically involves multiple steps, including the formation of the furan ring and the subsequent attachment of the benzoic acid group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The benzoic acid moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives.

Scientific Research Applications

3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Shares the furan ring structure but lacks the benzoic acid moiety.

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid, which have similar functional groups but different structural arrangements.

Uniqueness

3-{5-[(E)-{[(METHOXYCARBONYL)AMINO]IMINO}METHYL]FURAN-2-YL}BENZOIC ACID is unique due to its combination of a furan ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

3-[5-[(E)-(methoxycarbonylhydrazinylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C14H12N2O5/c1-20-14(19)16-15-8-11-5-6-12(21-11)9-3-2-4-10(7-9)13(17)18/h2-8H,1H3,(H,16,19)(H,17,18)/b15-8+

InChI Key

IHOXVKBIVINPGK-OVCLIPMQSA-N

Isomeric SMILES

COC(=O)N/N=C/C1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Canonical SMILES

COC(=O)NN=CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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